2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
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Overview
Description
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that belongs to the class of oxazoles. It is characterized by the presence of a dichloroacetamide group attached to an oxazole ring, which is further substituted with an isobutyl and a methyl group.
Preparation Methods
The synthesis of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: The reaction of 4-isobutyl-2-methyloxazole with dichloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature for 5 hours. This step yields an intermediate product.
Step 2: The intermediate product is then treated with boron trifluoride etherate in chloroform at ambient temperature for 18 hours to obtain the final compound.
Chemical Reactions Analysis
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloroacetamide group.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of oxazole derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The oxazole ring and the dichloroacetamide group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds such as:
2,2-Dichloro-N-(4-isopropyl-2-methyloxazol-5-yl)acetamide: Similar structure but with an isopropyl group instead of an isobutyl group.
2,2-Dichloro-N-(4-tert-butyl-2-methyloxazol-5-yl)acetamide: Contains a tert-butyl group instead of an isobutyl group.
The uniqueness of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
87783-74-2 |
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Molecular Formula |
C10H14Cl2N2O2 |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2,2-dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H14Cl2N2O2/c1-5(2)4-7-10(16-6(3)13-7)14-9(15)8(11)12/h5,8H,4H2,1-3H3,(H,14,15) |
InChI Key |
WLUHKIAJVDAECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)C(Cl)Cl)CC(C)C |
Origin of Product |
United States |
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